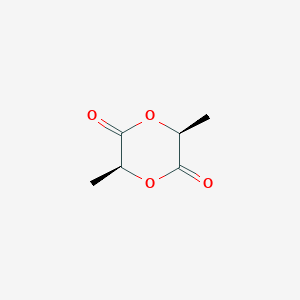

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione

Description

The exact mass of the compound L-Lactide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTUDXZGHPGLLC-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)O[C@H](C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33135-50-1 | |

| Record name | L-Lactide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33135-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5049655 | |

| Record name | L-Dilactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4511-42-6, 33135-50-1 | |

| Record name | L-Lactide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4511-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactide, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004511426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3S-cis)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033135501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3S,6S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Dilactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S-cis)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ13TO4NO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione synthesis from L-lactic acid

An In-depth Technical Guide: Synthesis of (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione from L-Lactic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione, commonly known as L-lactide, is the cornerstone monomer for the synthesis of high molecular weight, biocompatible, and biodegradable poly(L-lactic acid) (PLLA). The polymer's utility in advanced drug delivery systems, medical implants, and tissue engineering scaffolds is directly contingent on the stereochemical purity and quality of the lactide monomer. This guide provides an in-depth exploration of the prevalent and industrially relevant two-stage synthesis of L-lactide from L-lactic acid. We will dissect the underlying chemical mechanisms, present a detailed, field-proven experimental workflow from oligomerization to purification, and explain the critical causality behind each procedural choice. The objective is to equip researchers and professionals with the foundational knowledge and practical methodology required to produce high-purity L-lactide suitable for the demanding requirements of biomedical applications.

Introduction: The Critical Role of L-Lactide

The journey from renewable resources to advanced medical devices often begins with a simple chiral molecule: L-lactic acid.[1] Its cyclic dimer, L-lactide, is not merely an intermediate but the critical gateway to producing high-performance PLLA.

The Monomer for High-Performance PLLA

Direct polycondensation of lactic acid is an equilibrium reaction where the continuous removal of water is challenging, typically resulting in low molecular weight polymers ( < 16,000 g/mol ) with limited mechanical properties.[2][3] The synthesis of L-lactide and its subsequent Ring-Opening Polymerization (ROP) circumvents this issue, allowing for the production of PLLA with precisely controlled molecular weights exceeding 100,000 g/mol .[4][5] This high molecular weight is essential for creating materials with the structural integrity required for applications like sutures, orthopedic fixation devices, and controlled-release drug matrices.[1]

The Stereochemical Imperative: Why (3S,6S) Purity is Paramount

Lactic acid is a chiral molecule, existing as L- and D-enantiomers.[4] The stereochemistry of the resulting lactide dictates the properties of the final polymer.

-

L-Lactide ((3S,6S)-lactide): Polymerizes to PLLA, a semi-crystalline material with a high melting point (~175°C) and excellent mechanical strength.

-

D-Lactide ((3R,6R)-lactide): Polymerizes to PDLA, which is functionally similar to PLLA.

-

Meso-lactide ((3R,6S)-lactide): An achiral diastereomer. Its inclusion in a PLLA chain disrupts crystallinity, leading to an amorphous polymer with a lower melting point, reduced mechanical strength, and faster degradation time.[6]

For predictable performance in drug development and medical devices, minimizing meso-lactide content is crucial. The synthesis process must therefore be stereoselective, preserving the L-configuration of the starting material.[7]

The Core Synthesis Strategy: A Two-Stage Approach

The industrial production of L-lactide is a refined two-stage process designed to overcome the challenges of direct condensation.[8]

-

Stage 1: Oligomerization: L-lactic acid is subjected to polycondensation under heat and vacuum. This removes water and forms a low molecular weight PLLA pre-polymer, or oligomer.[9]

-

Stage 2: Catalytic Depolymerization: The oligomer is heated to a higher temperature under a stronger vacuum in the presence of a catalyst. The polymer chain "back-bites," forming the stable six-membered lactide ring, which is volatile under these conditions and can be removed via distillation.[7][9]

This strategy is effective because it separates the difficult water removal step from the cyclization step, allowing each to be optimized independently.

Mechanistic Insights: The Chemistry of Lactide Formation

Understanding the reaction mechanism is key to controlling the process and maximizing the yield of high-purity L-lactide.

Stage 1: Polycondensation of L-Lactic Acid

This is a standard esterification reaction where the hydroxyl group of one lactic acid molecule attacks the carboxyl group of another, eliminating a molecule of water.[3] The reaction is driven forward by the continuous removal of water under reduced pressure. The mechanism is typically acid-catalyzed, either by an external catalyst or by the carboxylic acid groups of the lactic acid itself.[10][11]

Stage 2: Catalyst-Mediated Depolymerization via "Back-Biting"

This is the critical ring-closing step. The terminal hydroxyl group of a PLLA oligomer chain, activated by a catalyst, performs an intramolecular transesterification, attacking an ester linkage further down its own chain. This results in the cleavage and release of the cyclic L-lactide dimer.[9]

The Role of the Catalyst

The catalyst is central to the efficiency and stereoselectivity of the depolymerization stage. Tin(II) 2-ethylhexanoate, commonly known as tin octoate (Sn(Oct)₂), is the most widely used catalyst due to its high reaction rates, solubility in the monomer melt, and ability to produce high molecular weight polymers in the subsequent ROP step.[4][7] The tin atom acts as a Lewis acid, coordinating with both the carbonyl oxygen of the ester group and the oxygen of the terminal hydroxyl group. This coordination polarizes the ester bond, making it more susceptible to nucleophilic attack by the hydroxyl group, thereby lowering the activation energy for the back-biting reaction.

The Challenge of Racemization

High temperatures (>200°C) required for depolymerization can promote racemization at the chiral center of the lactic acid units.[9] This leads to the formation of undesirable meso-lactide. The choice of catalyst and careful control of temperature and reaction time are the primary means of minimizing this side reaction. Tin octoate is favored for its stereoselective properties, which help to preserve the L-configuration during cyclization.[7]

Diagram: L-Lactide Synthesis Mechanism

Caption: The two-stage conversion of L-lactic acid to L-lactide.

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol describes a laboratory-scale synthesis and purification of L-lactide. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination and side reactions.

Materials and Reagent Specifications

-

L-Lactic Acid: 85-90% aqueous solution. Purity is critical.

-

Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂).

-

Recrystallization Solvent: Butyl acetate or Ethyl acetate, reagent grade.

-

Apparatus: Three-neck round-bottom flask, mechanical stirrer, distillation head with condenser, receiving flask, vacuum pump, heating mantle, and nitrogen/argon source.

Stage 1: Synthesis of L-Lactic Acid Oligomers

-

Dehydration: Charge the three-neck flask with 250 g of L-lactic acid solution. Heat the flask to 140-150°C under a slow stream of nitrogen with stirring. Water will begin to distill off.

-

Oligomerization: Once the bulk of the water is removed, gradually apply a vacuum, slowly decreasing the pressure from atmospheric pressure down to ~100 mbar over 2-3 hours. Maintain the temperature at 160-180°C. The viscosity of the mixture will increase as the oligomer chains grow. The goal is to create a low molecular weight pre-polymer.[7]

Stage 2: Catalytic Depolymerization and Crude Lactide Distillation

-

Catalyst Addition: Cool the oligomer to below 100°C and break the vacuum with nitrogen. Add the tin octoate catalyst (0.25-0.50% by weight of the initial lactic acid).[7]

-

Depolymerization: Re-establish the vacuum, aiming for a final pressure of 10-20 mbar. Increase the temperature to 200-230°C.[7]

-

Distillation: As L-lactide forms, it will vaporize under these conditions. It is collected as a solid or waxy distillate in the receiving flask, which should be cooled. The process is complete when distillation ceases. The crude lactide will appear as a white to light-yellow solid. A typical yield of crude lactide is in the range of 65-70%.[7]

Diagram: Experimental Synthesis Workflow

Caption: Step-wise workflow for L-lactide synthesis and purification.

The Critical Step: Purification of Crude L-Lactide

The crude lactide is contaminated with residual lactic acid, water, and linear oligomers, all of which can act as chain terminators or initiators in ROP, preventing the formation of high molecular weight PLLA.[6][12] Therefore, purification is arguably the most critical step.

Protocol: Multi-Step Recrystallization

Recrystallization is the most effective laboratory method for achieving high purity (>99.5%).[6]

-

Dissolution: Dissolve the crude lactide in a minimal amount of hot (70°C) butyl acetate or ethyl acetate. A mass ratio of 3:1 (lactide:solvent) for butyl acetate is a good starting point.[6][7] These ester solvents are preferred as they do not contain hydroxyl groups that could initiate ring-opening.[6]

-

Crystallization: Slowly cool the solution to room temperature, then transfer to a refrigerator (4°C) for several hours to maximize crystal formation.

-

Isolation: Collect the purified L-lactide crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove residual impurities.

-

Drying: Dry the crystals under vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove all traces of solvent.

-

Repeat: For biomedical applications, this process should be repeated 2-4 times until the desired purity is achieved. The yield after four recrystallizations can be around 40-50% based on the initial crude product.[7]

Characterization and Quality Control

-

Melting Point: Pure L-lactide has a sharp melting point of 95-98°C. A broad melting range indicates impurities.

-

NMR Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and are highly sensitive for detecting impurities like residual lactic acid or solvents.

-

Differential Scanning Calorimetry (DSC): Provides precise melting point and can indicate the presence of other stereoisomers.

Process Optimization and Key Parameters

Optimizing the synthesis involves balancing reaction rate, yield, and stereochemical purity. The table below summarizes the key variables.

| Parameter | Range | Impact on Process | Rationale & Causality |

| Oligomerization Temp. | 160 - 180°C | Affects water removal rate and oligomer chain length. | Higher temperatures increase reaction rate but also risk side reactions. Must be sufficient to keep the oligomer molten and facilitate water evaporation. |

| Depolymerization Temp. | 200 - 230°C | Directly impacts the rate of lactide formation and distillation. | Must be high enough to favor the back-biting reaction and vaporize the lactide. However, excessive heat increases the rate of racemization, forming meso-lactide.[9] |

| Depolymerization Pressure | < 20 mbar | The driving force for removing lactide from the reaction equilibrium. | A lower pressure reduces the boiling point of lactide, allowing it to be distilled at a lower temperature, which in turn helps to minimize thermal degradation and racemization.[7] |

| Catalyst Concentration | 0.25 - 1.00 wt% | Controls the rate of depolymerization. | Higher concentrations increase the reaction rate but can also promote side reactions and may lead to higher residual metal content in the final product. An optimal concentration (e.g., 0.50 wt%) provides a good balance.[7] |

Conclusion and Future Perspectives

The synthesis of (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione from L-lactic acid is a well-established yet nuanced process where meticulous control over reaction conditions and a rigorous approach to purification are essential. The quality of the L-lactide monomer is the primary determinant of the final properties of PLLA, directly impacting its performance in critical applications. For researchers in drug development and material science, mastering this synthesis is the first step toward innovating the next generation of biodegradable polymers. Future research continues to focus on developing more efficient and "greener" catalytic systems, including solid acid catalysts and enzymatic processes, to further reduce racemization and simplify purification, making high-purity L-lactide more accessible and cost-effective.[13][14]

References

- Polylactide. (n.d.). How Is L-Lactide Made Industrially?

- Jetir.Org. (n.d.). Literature Review: Ring Opening Polymerization of Polylactide.

- National Institutes of Health. (2024, February 25). Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. PMC.

- MDPI. (2024, February 25). Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology.

- National Institutes of Health. (n.d.). Lactide: Production Routes, Properties, and Applications. PMC.

- Google Patents. (n.d.). US5502215A - Method for purification of lactide.

- University of Illinois Department of Chemistry. (2006, March 2). Ring Opening Polymerization of Lactide for The synthesis of Poly (Lactic Acid).

- Polylactide. (n.d.). How to Convert Lactic Acid to Lactide?

- ResearchGate. (n.d.). Cationic ring-opening polymerization mechanism for PLA.

- National Institutes of Health. (n.d.). Poly lactic acid production using the ring opening polymerization (ROP) method using Lewis acid surfactant combined iron (Fe) catalyst (Fe(DS)3).

- ResearchGate. (2025, August 7). Synthesis and characterization of L-lactide and polylactic acid (PLA) from L-lactic acid for biomedical applications.

- ACS Publications. (n.d.). Economically Efficient Synthesis of Lactide Using a Solid Catalyst.

- Chemical Reviews. (n.d.). Controlled Ring-Opening Polymerization of Lactide and Glycolide.

- Google Patents. (n.d.). US8053584B2 - Purification process for lactide.

- PubMed Central. (n.d.). Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review.

- ResearchGate. (2025, August 7). Purification of lactide by recrystallization with alternating solvents and its influence on polymerization.

- Chemical Engineering Transactions. (n.d.). Synthesis of L-Lactide through Reactive Distillation and production of Poly (L-lactic acid) (PLLA).

- Unilong Group. (2024, March 22). How is lactic acid converted to lactide?

- AIP Publishing. (2022, December 5). Optimization of lactide synthesis from lactic acid by varying temperature, pressure, and concentration of catalyst ZnCl2 through response surface methodology.

- Royal Society of Chemistry. (2025, January 23). Polycondensation of L-lactic acid: a deeper look into solid state polycondensation.

- ACS Publications. (2020, July 13). Biocompatible Catalysts for Lactide Polymerization—Catalyst Activity, Racemization Effect, and Optimization of the Polymerization Based On Design of Experiments. Organic Process Research & Development.

- MDPI. (2026, January 2). PLA-Based Biodegradable Polymer from Synthesis to the Application.

- ResearchGate. (n.d.). Mechanism for condensation of lactic acid.

Sources

- 1. polylactide.com [polylactide.com]

- 2. jetir.org [jetir.org]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology | MDPI [mdpi.com]

- 8. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polycondensation of l -lactic acid: a deeper look into solid state polycondensation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01191K [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. US8053584B2 - Purification process for lactide - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Physical Properties of (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione (L-Lactide) Crystals

For Researchers, Scientists, and Drug Development Professionals

Foreword

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione, commonly known as L-lactide, is a critical cyclic ester monomer derived from L-lactic acid. Its significance lies in being the direct precursor to poly(L-lactic acid) (PLLA), a biocompatible and biodegradable polymer with extensive applications in the pharmaceutical, medical, and manufacturing industries. The physical properties of crystalline L-lactide are not merely academic curiosities; they are paramount to the successful synthesis, processing, and ultimate performance of PLLA. This guide provides a comprehensive exploration of these properties, offering both foundational knowledge and practical experimental insights to aid researchers in their work with this versatile molecule.

The Crystalline Nature of L-Lactide: Structure and Polymorphism

The stereochemistry of L-lactide, with its two chiral centers, dictates its ability to form well-defined crystalline structures. Understanding this crystallinity is fundamental, as it directly influences the material's purity, stability, and reactivity during polymerization.

Crystal System and Morphology

L-lactide typically crystallizes as white, needle-like crystals. The precise crystal system and unit cell parameters are crucial for advanced crystallographic studies and for understanding the packing of molecules, which in turn affects properties like density and dissolution.

Polymorphism

While L-lactide itself is a specific stereoisomer, the broader family of lactides exhibits polymorphism, which can have implications for the synthesis and properties of polylactide. For instance, the racemic mixture of L- and D-lactide (D,L-lactide) can crystallize into different forms, and the resulting polymer will have distinct properties from isotactic PLLA. The stereopurity of the L-lactide monomer is therefore a critical quality attribute to control, as the presence of other stereoisomers like meso-lactide can disrupt the crystalline packing of PLLA.[1][2][3][4]

Thermal Properties: A Key to Processing and Stability

The thermal behavior of L-lactide crystals is a critical consideration for both storage and polymerization. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable techniques for characterizing these properties.

Melting Point

The melting point of L-lactide is a sharp, well-defined transition that is highly sensitive to purity. The presence of impurities, such as residual lactic acid, water, or other stereoisomers, will typically lead to a depression and broadening of the melting peak.

| Property | Value | Source |

| Melting Point | 95-100 °C | [1][5] |

| 92-94 °C | [6][7][8] | |

| 95-97 °C | [9] |

Note: The slight variations in reported melting points can be attributed to differences in purity and analytical methodology.

Thermal Stability

Thermogravimetric analysis reveals the temperature at which L-lactide begins to decompose. This is a crucial parameter for setting the upper temperature limit for processing and polymerization to avoid degradation and the formation of undesirable byproducts. L-lactide exhibits a single-stage mass loss, with complete degradation occurring at elevated temperatures.

| Property | Value | Source |

| Decomposition Temperature | 233 °C | [1] |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the melting point and heat of fusion of L-lactide crystals.

Objective: To determine the melting temperature (T_m) and enthalpy of fusion (ΔH_f) of L-lactide.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh 4-7 mg of L-lactide crystals into a standard aluminum DSC pan.

-

Crimp the pan to ensure a good seal.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from room temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 120 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen at 20 mL/min).[10]

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the peak temperature of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Figure 1: Workflow for DSC analysis of L-lactide.

Solubility Profile: Essential for Purification and Reaction Chemistry

The solubility of L-lactide in various organic solvents is a critical physical property that underpins its purification by recrystallization and its use in solution-based polymerization.

L-lactide is generally soluble in chlorinated solvents and some esters and ketones, while having limited solubility in alcohols and non-polar aromatic solvents.[6][7][8][11] Its solubility increases with temperature.[11]

| Solvent | Solubility | Source |

| Chloroform | Soluble | [6][7][8] |

| Methanol | Soluble | [6][7][8] |

| Ethyl Acetate | High solubility | [11] |

| Acetone | High solubility | [11] |

| Benzene | Slightly soluble | [6][7][8] |

| Ethanol | Sparingly soluble | [11] |

| Isopropanol | Sparingly soluble | [11] |

| Toluene | Used for crystallization | [1] |

| Water | 16.7 g/L at 20°C | [7] |

Experimental Protocol: Recrystallization for Purification

This protocol describes a general procedure for purifying L-lactide based on its differential solubility.

Objective: To purify crude L-lactide by removing impurities such as meso-lactide, lactic acid, and oligomers.

Materials: Crude L-lactide, ethyl acetate (or another suitable solvent like butyl acetate or toluene), heating mantle with magnetic stirring, filtration apparatus (e.g., Büchner funnel), vacuum oven.

Procedure:

-

Dissolve the crude L-lactide in a minimal amount of hot ethyl acetate with stirring. The goal is to create a saturated or near-saturated solution.

-

Once fully dissolved, remove the heat source and allow the solution to cool slowly to room temperature.

-

As the solution cools, L-lactide crystals will precipitate out. For enhanced crystallization, the solution can be further cooled in an ice bath.

-

Collect the crystals by vacuum filtration.

-

Wash the collected crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

-

Dry the purified L-lactide crystals in a vacuum oven at a temperature below their melting point (e.g., 40-50 °C) until a constant weight is achieved.

Figure 2: General workflow for L-lactide recrystallization.

Spectroscopic Characterization: Fingerprinting the Crystal

Spectroscopic techniques provide a molecular-level "fingerprint" of L-lactide, confirming its chemical structure and providing insights into its crystalline environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of L-lactide shows characteristic absorption bands corresponding to its functional groups. These are invaluable for confirming the identity of the material.

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~1754 | Asymmetric CH₃ deformation | [1] |

| ~1266 | CH₂ and CH wagging | [1] |

| ~1240 | Symmetric COC lactone ring stretching | [1] |

| ~1093 | C-C stretching | [1] |

| ~1056 | COO ring deformation | [1] |

| ~935 | Ester group C-COO stretching | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of L-lactide and assessing its purity. The high symmetry of the L-lactide molecule results in a relatively simple NMR spectrum.

-

¹H NMR: The spectrum exhibits two main signals: a quadruplet corresponding to the methine (CH) protons and a doublet for the methyl (CH₃) protons.[1][12]

-

¹³C NMR: The spectrum shows distinct signals for the carbonyl, methine, and methyl carbons.

X-ray Diffraction (XRD)

XRD is the definitive technique for probing the crystalline structure of L-lactide. The diffraction pattern provides information on the crystal lattice and can be used to identify the material and assess its crystallinity. The X-ray diffractogram of L-lactide shows intense peaks at specific 2θ angles, which are characteristic of its crystalline microstructure.[1]

| 2θ Angle (°) | Source |

| ~8 | [1] |

| ~13 | [1] |

| ~14 | [1] |

Conclusion

The physical properties of (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione crystals are intricately linked to the quality and performance of the resulting poly(L-lactic acid). A thorough understanding and precise characterization of its crystalline structure, thermal behavior, solubility, and spectroscopic signatures are essential for researchers and professionals in the fields of polymer chemistry, materials science, and drug development. The experimental protocols and data presented in this guide serve as a valuable resource for ensuring the quality and consistency of L-lactide, thereby enabling the development of advanced and reliable PLLA-based materials.

References

-

Garlotta, D. (2001). A Literature Review of Poly(Lactic Acid). Journal of Polymers and the Environment, 9(2), 63-84. [Link]

-

Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled Ring-Opening Polymerization of Lactide and Glycolide. Chemical Reviews, 104(12), 6147-6176. [Link]

-

Auras, R., Lim, L. T., Selke, S. E., & Tsuji, H. (Eds.). (2010). Poly(lactic acid): Synthesis, structures, properties, processing, and applications. John Wiley & Sons. [Link]

-

Xiao, L., Wang, B., Yang, G., & Gauthier, M. (2012). Poly(lactic acid)-based biomaterials: synthesis, modification and applications. Biomedical Science, Engineering and Technology, InTech. [Link]

-

Södergård, A., & Stolt, M. (2002). Properties of lactic acid based polymers and their correlation with composition. Progress in Polymer Science, 27(6), 1123-1163. [Link]

-

ACS Publications. Determination and Correlation of Solubility Data and Dissolution Thermodynamic Data of l-Lactide in Different Pure Solvents. [Link]

-

ACS Publications. Polymorphism of Racemic Poly(l-lactide)/Poly(d-lactide) Blend: Effect of Melt and Cold Crystallization. [Link]

-

MDPI. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. [Link]

-

ResearchGate. 1 H-NMR spectra of L-lactide. [Link]

-

AKJournals. Characterization of drawn and undrawn poly-L-lactide films by differential scanning calorimetry. [Link]

-

PubMed. Polymorphism of racemic poly(L-lactide)/poly(D-lactide) blend: effect of melt and cold crystallization. [Link]

-

ResearchGate. Study on Synthesis and Purification of D, L-Lactide. [Link]

-

ResearchGate. TGA (top) and the first derivative (bottom) results for l-lactide, neat PLA, TOCN–COOLi and TOCN-g-PLA. [Link]

-

ResearchGate. Thermogravimetric analysis of synthesized lactide. [Link]

-

ResearchGate. Polymorphism of Racemic Poly(L-Lactide)/Poly(D-Lactide) Blend: Effect of Melt and Cold Crystallization. [Link]

Sources

- 1. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Polymorphism of racemic poly(L-lactide)/poly(D-lactide) blend: effect of melt and cold crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L-Lactide, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. L-Lactide | 4511-42-6 [chemicalbook.com]

- 7. L-Lactide CAS#: 4511-42-6 [m.chemicalbook.com]

- 8. sincerechemical.com [sincerechemical.com]

- 9. Lactide - Wikipedia [en.wikipedia.org]

- 10. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione (L-Lactide)

Introduction: The Critical Role of L-Lactide in Polymer Science and Drug Development

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione, commonly known as L-lactide, is a cornerstone monomer in the synthesis of high molecular weight, biocompatible, and biodegradable polylactic acid (PLA). The stereochemical purity of L-lactide is paramount, as it directly dictates the physical, mechanical, and degradation properties of the resulting polymer. For researchers, scientists, and drug development professionals, the ability to unequivocally verify the identity, purity, and structural integrity of L-lactide is not merely a quality control measure; it is a fundamental prerequisite for reproducible and reliable downstream applications, from the fabrication of medical implants to the formulation of controlled-release drug delivery systems.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the thorough characterization of L-lactide. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Raman spectroscopy. Beyond a mere presentation of data, this guide emphasizes the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and reliable analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural characterization of L-lactide, providing unambiguous information about the connectivity of atoms and the stereochemistry of the molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

¹H NMR Spectroscopy: A Rapid and Sensitive Tool for Identity and Purity

¹H NMR spectroscopy offers a quick and sensitive method to confirm the identity of L-lactide and to quantify impurities. The high symmetry of the L-lactide molecule results in a simple and readily interpretable spectrum.

Expected ¹H NMR Spectrum:

In a suitable deuterated solvent, such as chloroform-d (CDCl₃), the ¹H NMR spectrum of L-lactide exhibits two characteristic signals:

-

A quartet at approximately 5.0-5.2 ppm , corresponding to the two equivalent methine protons (-CH). The splitting into a quartet is due to coupling with the three protons of the adjacent methyl group.

-

A doublet at approximately 1.6-1.7 ppm , corresponding to the six equivalent methyl protons (-CH₃). The splitting into a doublet is a result of coupling with the single adjacent methine proton.

Key Causality in Experimental Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is the most commonly used solvent due to its excellent ability to dissolve L-lactide and its relatively clean spectral window. Other deuterated solvents like acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue or if specific interactions are being studied.[1]

-

Sample Concentration: A concentration of 5-25 mg of L-lactide in 0.6-0.7 mL of deuterated solvent is typically sufficient for a high-quality ¹H NMR spectrum.[2] Overly concentrated samples can lead to line broadening and difficulty in shimming the spectrometer.[2]

Identifying Common Impurities:

-

Meso-lactide: The presence of the meso-lactide diastereomer, a common impurity from synthesis, can be identified by a separate set of signals. The methine protons of meso-lactide typically appear as a distinct quartet, slightly downfield from the L-lactide methine quartet.

-

Lactic Acid and Oligomers: Residual lactic acid or its linear oligomers will show broader signals and may have different chemical shifts for their methine and methyl protons. For instance, the methyl group protons in oligomers can appear in the range of 1.42–1.48 ppm.[3]

Experimental Protocol: ¹H NMR of L-Lactide

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the L-lactide sample into a clean, dry vial.

-

Add approximately 0.7 mL of chloroform-d (CDCl₃).

-

Gently swirl the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, 1-2 second relaxation delay).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Caption: Workflow for ¹H NMR analysis of L-lactide.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

While ¹H NMR is excellent for routine identification, ¹³C NMR provides direct evidence of the carbon framework of L-lactide, confirming the presence of the three distinct carbon environments.

Expected ¹³C NMR Spectrum:

In CDCl₃, the proton-decoupled ¹³C NMR spectrum of L-lactide will show three signals:

-

~169.6 ppm: Carbonyl carbon (C=O) of the ester groups.

-

~69.0 ppm: Methine carbon (-CH).

-

~16.6 ppm: Methyl carbon (-CH₃).

Experimental Protocol: ¹³C NMR of L-Lactide

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of L-lactide in 0.7 mL of CDCl₃.[2]

-

-

Instrument Setup and Acquisition:

-

Follow the same initial setup as for ¹H NMR (locking and shimming).

-

Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 256 or more) and a longer acquisition time will be necessary compared to ¹H NMR.

-

Table 1: Summary of NMR Spectroscopic Data for L-Lactide in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 5.0-5.2 | Quartet | Methine (-CH) |

| ¹H | 1.6-1.7 | Doublet | Methyl (-CH₃) |

| ¹³C | ~169.6 | Singlet | Carbonyl (C=O) |

| ¹³C | ~69.0 | Singlet | Methine (-CH) |

| ¹³C | ~16.6 | Singlet | Methyl (-CH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For L-lactide, FTIR is particularly useful for confirming the presence of the characteristic ester functional group.

Expected FTIR Spectrum:

The FTIR spectrum of L-lactide is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester groups. Key absorption bands include:

-

~1754 cm⁻¹: A very strong and sharp band due to the asymmetric C=O stretching of the cyclic ester (lactone).[1]

-

~1240 cm⁻¹: A strong band attributed to the symmetric C-O-C stretching of the lactone ring.[1]

-

~1093 cm⁻¹: C-C stretching.[1]

-

~935 cm⁻¹: A characteristic band for the ester group C-COO stretching or ring breathing mode.[1][4]

Causality in Sample Preparation:

-

KBr Pellet Method: This is a common and effective method for obtaining high-quality FTIR spectra of solid samples.[5] L-lactide is finely ground with dry potassium bromide (KBr) powder and pressed into a transparent pellet. KBr is used because it is transparent in the mid-infrared region.[5] The quality of the pellet is crucial for obtaining a good spectrum; a poorly prepared pellet can cause scattering of the infrared beam.

-

Attenuated Total Reflectance (ATR): ATR-FTIR is a convenient alternative that requires minimal sample preparation. The solid sample is simply pressed against a crystal (e.g., diamond or germanium), and the IR beam interacts with the sample at the interface.

Experimental Protocol: FTIR of L-Lactide (KBr Pellet Method)

-

Sample Preparation:

-

In an agate mortar and pestle, grind 1-2 mg of L-lactide with approximately 100-200 mg of dry, spectroscopic grade KBr.[5]

-

Ensure the mixture is homogenous and has a fine, powder-like consistency.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: Workflow for FTIR analysis of L-lactide using the KBr pellet method.

Table 2: Key FTIR Absorption Bands for L-Lactide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1754 | Very Strong | Asymmetric C=O Stretch (Lactone) |

| ~1240 | Strong | Symmetric C-O-C Stretch (Lactone Ring) |

| ~1093 | Medium | C-C Stretch |

| ~935 | Medium | Ester Group C-COO Stretch / Ring Breathing Mode |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For L-lactide, MS confirms the molecular formula and can help in identifying certain impurities.

Expected Mass Spectrum (Electron Ionization - EI):

Electron ionization is a common technique for volatile and thermally stable compounds like L-lactide. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 144, corresponding to the molecular weight of L-lactide (C₆H₈O₄).[6][7] The mass spectrum will also show characteristic fragment ions resulting from the breakdown of the molecular ion.

Experimental Protocol: EI-MS of L-Lactide

-

Sample Introduction:

-

A small amount of the L-lactide sample is introduced into the mass spectrometer, typically via a direct insertion probe or by gas chromatography if coupled (GC-MS).

-

-

Ionization:

-

In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to lose an electron and form a positively charged molecular ion (M⁺).

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS) of L-lactide.

Raman Spectroscopy: A Complementary Vibrational Technique

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). For a molecule with a center of symmetry, vibrational modes that are Raman active are often IR inactive, and vice versa.

Expected Raman Spectrum:

The Raman spectrum of L-lactide can provide additional structural information and is particularly useful for studying crystallinity and polymerization kinetics. Key Raman bands for PLA, the polymer derived from L-lactide, have been identified, and these can be used to monitor the conversion of the monomer. For instance, a peak at approximately 874 cm⁻¹ is characteristic of PLLA.[8] The study of L-lactide oligomers and their blends has also been a subject of Raman analysis.[9]

Experimental Protocol: Raman Spectroscopy of L-Lactide

-

Sample Preparation:

-

L-lactide powder can often be analyzed directly with minimal sample preparation. The sample can be placed on a microscope slide or in a sample holder.

-

-

Instrument Setup:

-

Data Acquisition:

-

The scattered light is collected and passed through a filter to remove the intense Rayleigh scattered light.

-

The remaining Raman scattered light is dispersed by a grating and detected to produce the Raman spectrum.

-

Conclusion: An Integrated Approach to L-Lactide Characterization

The robust and reliable characterization of (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione is fundamental to its successful application in research and development. No single technique provides a complete picture; rather, an integrated approach utilizing NMR, FTIR, Mass Spectrometry, and Raman spectroscopy is essential for a comprehensive understanding of the molecule's identity, purity, and structural integrity. By understanding the principles behind each technique and following validated experimental protocols, researchers can ensure the quality of their starting materials and the reproducibility of their results, ultimately accelerating innovation in the fields of polymer science and drug development.

References

-

Lactide: Production Routes, Properties, and Applications. National Center for Biotechnology Information. Available at: [Link]

-

Sample preparation for FT-IR. University of California, Los Angeles. Available at: [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

-

Raman structural analysis of lactide and ε-caprolactone linear oligomers and their blends. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

MALDI TOF mass spectra of poly(l-lactide)s prepared with BuCA at 160 °C... ResearchGate. Available at: [Link]

-

Investigation of the influence of impurities on the ring-opening polymerisation of L-Lactide from biogenous feedstock. ResearchGate. Available at: [Link]

-

Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. MDPI. Available at: [Link]

-

NMR sample preparation. University of Basel. Available at: [Link]

-

Polylactide Used as Filment in 3D Printing – Part 1: FTIR, DRIFT and TG-DTG Studies. AGH University of Science and Technology Journals. Available at: [Link]

-

Quantitative analysis of lactic acid oligomers from dimer to 15mer in poly(D,L-lactide) (PDLLA) polymers. Taylor & Francis Online. Available at: [Link]

-

NMR Sample Preparation. Iowa State University. Available at: [Link]

-

Low molar mass cyclic poly(L-lactide)s: separate transesterification reactions of cycles and linear chains in the solid state. Royal Society of Chemistry. Available at: [Link]

-

Poly(L-lactide) Archives. ResolveMass Laboratories Inc.. Available at: [Link]

-

Structures of L-lactide and PLA depicting the fundamental differences... ResearchGate. Available at: [Link]

-

Raman spectroscopy setup and experiments for the advanced undergraduate lab. KOPS - University of Konstanz. Available at: [Link]

-

Raman mapping of piezoelectric poly(l-lactic acid) films for force sensors. National Center for Biotechnology Information. Available at: [Link]

-

1,4-Dioxane-2,5-dione, 3,6-dimethyl-. NIST WebBook. Available at: [Link]

-

(3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;(3R,6R). PubChem. Available at: [Link]

-

Quantitative Raman Spectroscopy Analysis of Polyhydroxyalkanoates Produced by Cupriavidus necator H16. MDPI. Available at: [Link]

-

Raman study of biodegradable poly(L-lactide-co-ε-caprolactone) materials. ResearchGate. Available at: [Link]

-

1,4-Dioxane-2,5-dione, 3,6-dimethyl-. NIST WebBook. Available at: [Link]

-

(3S,6S)-(-)3,6-Dimethyl-1,4-dioxane-2,5-dione[L-(-)-Lactide]. Chemsrc. Available at: [Link]

-

1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3S-cis)-. NIST WebBook. Available at: [Link]

-

Raman Evaluation of the Crystallinity Degree of Poly(L-Lactide)-Based Materials. MDPI. Available at: [Link]

-

1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-. PubChem. Available at: [Link]

-

Development of new approach based on Raman spectroscopy to study the dispersion of expanded graphite in poly(lactide). ResearchGate. Available at: [Link]

- Process for the preparation of 1,4-dioxane-2,5-diones. Google Patents.

-

13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of... Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. sites.uclouvain.be [sites.uclouvain.be]

- 2. cif.iastate.edu [cif.iastate.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. 1,4-Dioxane-2,5-dione, 3,6-dimethyl- [webbook.nist.gov]

- 7. 1,4-Dioxane-2,5-dione, 3,6-dimethyl- [webbook.nist.gov]

- 8. 1,4-Dioxane-2,5-dione, 3,6-dimethyl- (CAS 95-96-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. researchgate.net [researchgate.net]

- 10. Raman mapping of piezoelectric poly(l-lactic acid) films for force sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Thermal properties of L-Lactide monomer

An In-depth Technical Guide to the Thermal Properties of L-Lactide Monomer

Introduction

L-Lactide, the cyclic dimer of L-lactic acid, is a critical monomer for the synthesis of high molecular weight poly(L-lactic acid) (PLLA), a biocompatible and biodegradable polymer with extensive applications in the medical, pharmaceutical, and packaging industries. The thermal properties of the L-Lactide monomer are of paramount importance as they dictate the parameters for its purification, storage, and polymerization. A comprehensive understanding of these characteristics is essential for controlling the polymerization process and achieving the desired properties in the final PLLA product. This guide provides a detailed overview of the key thermal characteristics of L-Lactide, offering field-proven insights for researchers, scientists, and drug development professionals.

Melting Behavior and Polymorphism

The melting point (Tm) of L-Lactide is a fundamental physical property that directly influences its purification via recrystallization and the conditions required for melt polymerization.

Melting Point

Highly purified L-Lactide is a white, crystalline solid at room temperature.[1] Its melting point typically falls within the range of 95 to 98 °C.[1][2] The presence of impurities, such as residual lactic acid, water, or other stereoisomers like D-lactide or meso-lactide, will depress and broaden this melting range, a principle often utilized to assess monomer purity via differential scanning calorimetry (DSC).

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can be observed in L-Lactide. While not as extensively studied as in its polymeric form, different crystalline arrangements can arise depending on the conditions of crystallization, such as the choice of solvent and the cooling rate. These polymorphic forms can exhibit slight variations in their melting points, solubility, and thermodynamic stability, which can, in turn, affect the kinetics of polymerization.

Thermal Stability and Decomposition

A thorough understanding of the thermal stability of L-Lactide is crucial to prevent its degradation during processing and to ensure its long-term stability during storage.

Boiling Point and Decomposition Temperature

L-Lactide possesses a boiling point of approximately 255 °C at atmospheric pressure.[1] However, it is important to note that thermal degradation can commence at temperatures significantly below this point. Thermogravimetric analysis (TGA) indicates that L-Lactide can begin to decompose at temperatures around 233 °C.[1] This decomposition primarily involves the thermally induced cleavage of the ester bonds within the cyclic structure, which can lead to the formation of various undesirable byproducts and a subsequent reduction in monomer purity.

Factors Influencing Thermal Stability

The thermal stability of L-Lactide is not an intrinsic constant but is influenced by several external factors:

-

Purity: The presence of impurities, particularly acidic or basic residues from the synthesis process, can act as catalysts for degradation reactions, lowering the onset temperature of decomposition.

-

Atmosphere: The presence of oxygen can facilitate thermal-oxidative degradation pathways. Therefore, it is standard practice to handle and process L-Lactide under an inert atmosphere, such as nitrogen or argon, to minimize this risk.

-

Catalyst Residues: Residual catalysts from the lactide synthesis or purification steps can significantly lower the decomposition temperature and should be meticulously removed.

Thermodynamic Properties

The thermodynamic properties of L-Lactide provide quantitative insights into the energy changes that accompany its phase transitions and its conversion to PLLA.

Heat of Fusion

The heat of fusion (ΔHf), or enthalpy of fusion, represents the energy required to transition the L-Lactide monomer from a solid to a liquid state at its melting point. The reported heat of fusion for L-Lactide is approximately 146 J/g.[1] This value is a critical parameter in the design and optimization of industrial-scale melting and crystallization processes, as it dictates the energy input required for these phase changes.

Heat of Polymerization

The ring-opening polymerization (ROP) of L-Lactide is a thermodynamically favorable and exothermic process, releasing a substantial amount of heat. The enthalpy of polymerization (ΔHp) is in the range of -23 to -27 kJ/mol.[1][3] This exothermic nature necessitates careful temperature control during the polymerization reaction. Inadequate heat removal can lead to a rapid increase in the reaction temperature, which can trigger side reactions, such as transesterification and depolymerization, ultimately resulting in a broader molecular weight distribution and potentially lower mechanical properties of the final PLLA.

Specific Heat Capacity

The specific heat capacity (Cp) is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius. For solid L-Lactide at 25 °C, the specific heat capacity is approximately 1.3 J g⁻¹ K⁻¹.[2]

Analytical Techniques for Thermal Characterization

A suite of standard analytical techniques is employed to comprehensively characterize the thermal properties of L-Lactide monomer.

Differential Scanning Calorimetry (DSC)

DSC is an indispensable technique for the thermal analysis of L-Lactide. It is used to precisely determine the melting point and heat of fusion. Furthermore, the shape and breadth of the melting endotherm can provide a qualitative assessment of the monomer's purity. DSC can also be utilized to study crystallization kinetics and the impact of impurities on the thermal transitions of the monomer.

Thermogravimetric Analysis (TGA)

TGA is the primary method for evaluating the thermal stability and decomposition profile of L-Lactide. This technique measures the change in mass of a sample as it is heated at a controlled rate in a specified atmosphere. The resulting data allows for the determination of the onset temperature of decomposition, which is a critical parameter for defining the safe upper-temperature limit for processing and storage.

X-ray Diffraction (XRD)

XRD is a powerful technique for probing the crystalline structure of L-Lactide. It is used to identify different polymorphic forms and to determine the degree of crystallinity of the monomer. This information is valuable for understanding how the solid-state structure of the monomer can influence its subsequent polymerization behavior.

Data Summary

| Thermal Property | Typical Value |

| Melting Point (Tm) | 95-98 °C[1][2] |

| Boiling Point | ~255 °C[1] |

| Decomposition Temperature | ~233 °C[1] |

| Heat of Fusion (ΔHf) | ~146 J/g[1] |

| Heat of Polymerization (ΔHp) | -23 to -27 kJ/mol[1][3] |

| Specific Heat Capacity (Cp, solid at 25°C) | ~1.3 J g⁻¹ K⁻¹[2] |

Experimental Protocols

Protocol 1: Determination of Melting Point and Heat of Fusion by DSC

Objective: To accurately determine the melting point and heat of fusion of L-Lactide monomer using Differential Scanning Calorimetry.

Methodology:

-

Accurately weigh 3-5 mg of high-purity L-Lactide powder into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any mass loss due to sublimation during the analysis.

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's cell.

-

Equilibrate the cell at a starting temperature well below the melting point (e.g., 25 °C).

-

Heat the sample at a constant, controlled rate (e.g., 10 °C/min) to a temperature significantly above the expected melting point (e.g., 120 °C). This should be performed under a continuous purge of an inert gas, such as nitrogen.

-

Record the differential heat flow to the sample as a function of temperature.

-

The melting point (Tm) is determined as the peak temperature of the endothermic event on the resulting thermogram.

-

The heat of fusion (ΔHf) is calculated by integrating the area under the melting peak.

Protocol 2: Assessment of Thermal Stability by TGA

Objective: To determine the onset temperature of thermal decomposition for L-Lactide monomer using Thermogravimetric Analysis.

Methodology:

-

Accurately weigh a slightly larger sample of 5-10 mg of L-Lactide powder into a ceramic or platinum TGA pan.

-

Place the sample pan into the TGA furnace.

-

Heat the sample from ambient temperature to a temperature well beyond the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis should be conducted under a controlled, inert atmosphere (e.g., flowing nitrogen) to prevent oxidative degradation.

-

Continuously record the sample's weight as a function of temperature.

-

The onset of thermal decomposition is identified as the temperature at which a significant and irreversible loss of mass begins.

Visualizations

Caption: Workflow from L-Lactide synthesis to its thermal characterization and subsequent polymerization.

Caption: Correlation between DSC/TGA experimental data and the derived thermal properties of L-Lactide.

Conclusion

A comprehensive and nuanced understanding of the thermal properties of L-Lactide is not merely academic; it is fundamental to the successful and reproducible synthesis of high-quality PLLA. This technical guide has provided a detailed exploration of the key thermal characteristics, including its melting behavior, thermal stability, and thermodynamic properties, and has outlined the primary analytical techniques for their robust determination. By meticulously controlling the thermal conditions during the crucial stages of purification, storage, and polymerization, researchers and drug development professionals can effectively optimize their processes, mitigate unwanted side reactions, and ultimately ensure the desired performance and properties of the final polymeric material.

References

-

Lopes, M. S., Jardini, A. L., & Maciel Filho, R. (2021). Lactide: Production Routes, Properties, and Applications. Polymers, 13(4), 537. [Link]

-

NatureWorks LLC. (2015). Ingeo Lactides Technical Data Sheet. [Link]

-

Duda, A., & Penczek, S. (1990). Thermodynamics of L-lactide polymerization. Equilibrium monomer concentration. Macromolecules, 23(6), 1636–1639. [Link]

- Kulagina, T. G., Lebedev, B. V., & Kiparisova, E. G. (1980). Thermodynamics of dl-lactide in the 0-430 K region. Fiziko-khimicheskie osnovy sinteza i pererabotki polimerov, 104-108.

-

National Institute of Standards and Technology. (n.d.). DL-Lactide. In NIST Chemistry WebBook. Retrieved from [Link]

-

Emel'yanenko, V. N., Verevkin, S. P., & Heintz, A. (2007). The thermodynamic properties of DL- and L-lactides. The Journal of Chemical Thermodynamics, 39(1), 183-190. [Link]

- Witzke, D. R. (1997).

-

Miyajima, T., et al. (2008). A calorimetric study on the conformational change of poly(L-lactide) in the glassy state. Polymer Journal, 40, 893–898. [Link]

Sources

A Technical Guide to the Discovery and Synthetic Evolution of Polylactic Acid

Abstract

Polylactic acid (PLA), a bio-based and biodegradable aliphatic polyester, has emerged as a frontrunner in the quest for sustainable alternatives to petroleum-based plastics. Its journey from a laboratory curiosity to a commercially viable commodity polymer is a testament to decades of scientific innovation in polymer chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and historical evolution of PLA synthesis. We will explore the seminal discoveries, delve into the core synthetic methodologies, and explain the causal relationships behind the experimental choices that have shaped the production of this versatile biomaterial.

Introduction: The Genesis of a Green Polymer

The story of polylactic acid begins not in the era of environmental consciousness, but in the early days of polymer science. The fundamental building block, lactic acid, a simple chiral organic acid, has been known for centuries, first isolated in 1780 by the Swedish chemist Carl Wilhelm Scheele from sour milk. However, the transformation of this small molecule into a long-chain polymer with practical applications would require significant advancements in synthetic chemistry. The initial forays into PLA synthesis were hampered by the difficulty in achieving high molecular weight polymers, a critical factor for desirable mechanical properties. This guide will trace the path from these early challenges to the sophisticated, industrial-scale processes in use today.

A Historical Chronology of Polylactic Acid Synthesis

The development of PLA synthesis can be segmented into several key periods, each marked by significant breakthroughs that propelled the material closer to widespread use.

-

Early 1800s: The First Glimpse. French chemist Théophile-Jules Pelouze was the first to synthesize a low molecular weight version of PLA in the 1830s by distilling lactic acid, a process of polycondensation.[1][2] However, the resulting material was a brittle, low-molecular-weight oligomer with limited practical value.

-

1920s-1930s: The Dawn of Modern Polymer Science. The 1920s and 30s witnessed a surge in polymer research, notably at DuPont. It was here that Wallace Carothers, the inventor of nylon, revisited the synthesis of polyesters. In 1932, Carothers, while working for DuPont, developed a method to produce a higher molecular weight PLA by heating lactic acid under a vacuum.[1][3][4][5][6][7] This was a significant step, but the cost of production remained prohibitively high for commercial applications.[4][5]

-

1954: A Patent and a Problem. DuPont patented Carothers' process in 1954, but the focus remained on niche, high-value applications due to the economic infeasibility of large-scale production.[5][8] The primary challenge was the removal of water during polymerization, which tended to hydrolyze the ester bonds and limit the chain length.

-

1989: A Breakthrough in Cost-Effectiveness. A pivotal moment arrived in 1989 when Dr. Patrick R. Gruber and his wife Sally discovered a method to produce PLA from cornstarch on their stovetop.[4] This innovation dramatically lowered the cost of the raw material, lactic acid, through fermentation and opened the door for PLA to be considered a viable commodity plastic.

-

1990s-Present: Commercialization and Industrial Scale-Up. The 1990s saw the rise of companies like Cargill, which began researching PLA production technology in 1987 and started pilot plant production in 1992.[5] A joint venture between Cargill and Dow Chemical Company, Cargill Dow Polymers LLC (now NatureWorks), was formed in 1997, leading to the commercial launch of NatureWorks™ PLA in 2001.[5] This marked the true beginning of PLA's journey as a mainstream bioplastic. The development of bioplastics, including PLA, gained significant traction during this period, driven by increasing environmental awareness.[9]

Core Synthetic Methodologies: A Deep Dive

The synthesis of high molecular weight polylactic acid is primarily achieved through three distinct routes, each with its own set of advantages, challenges, and historical significance. The choice of method is dictated by the desired polymer properties, cost considerations, and the intended application.

Direct Condensation Polymerization

This is the oldest and most straightforward method for PLA synthesis, conceptually similar to the early work of Pelouze and Carothers.[6] It involves the direct polycondensation of lactic acid, where the hydroxyl group of one molecule reacts with the carboxyl group of another, forming an ester linkage and releasing a molecule of water.

Reaction Mechanism:

Caption: Direct condensation polymerization of lactic acid to form PLA.

Causality Behind Experimental Choices: The primary challenge in direct condensation is the equilibrium nature of the reaction.[10] The presence of water, a byproduct, can hydrolyze the newly formed ester bonds, leading to depolymerization and limiting the achievable molecular weight.[11] To drive the reaction towards the formation of high molecular weight PLA, several strategies are employed:

-

High Temperature and Vacuum: Applying high temperatures (180-220°C) and reduced pressure helps to continuously remove water from the reaction mixture, shifting the equilibrium towards the polymer.[11]

-

Catalysts: While the reaction can proceed without a catalyst, various metal compounds (e.g., tin-based catalysts) are often used to accelerate the polymerization rate.

-

Chain Coupling Agents: To overcome the molecular weight limitations, chain coupling agents can be added to link shorter PLA chains together, effectively increasing the overall molecular weight.

Limitations: Despite these optimizations, direct condensation typically yields PLA with a molecular weight of less than 50,000 g/mol and a broad molecular weight distribution. This limits its application in areas requiring high mechanical strength.

Azeotropic Dehydration Condensation

To address the critical issue of water removal in direct condensation, azeotropic dehydration was developed. This method involves the use of a high-boiling point solvent that forms an azeotrope with water.

Experimental Workflow:

Caption: Ring-opening polymerization of lactide to form PLA.

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of catalyst is critical in ROP. Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is a widely used and highly effective catalyst due to its high reaction rates and ability to produce high molecular weight PLA. [10][12]However, concerns about the potential toxicity of residual tin have driven research into alternative, less toxic metal-based catalysts (e.g., zinc, aluminum, magnesium, calcium) and even metal-free organocatalysts. [12][13]* Stereochemistry Control: Lactic acid exists as two stereoisomers, L-lactic acid and D-lactic acid. The properties of the resulting PLA are highly dependent on the stereochemical composition.

-

Poly(L-lactic acid) (PLLA): Polymerization of L-lactide results in semi-crystalline PLLA with a melting point of around 170-180°C. [1] * Poly(D-lactic acid) (PDLA): Polymerization of D-lactide yields semi-crystalline PDLA, which has similar thermal properties to PLLA. [1] * Poly(DL-lactic acid) (PDLLA): Polymerization of a racemic mixture of L- and D-lactide (rac-lactide) or meso-lactide results in amorphous PDLLA, which has a faster degradation rate. [1] The ability to control the stereochemistry through the choice of lactide monomer and catalyst allows for the tailoring of PLA properties for specific applications.

-

Comparative Analysis of Synthesis Methods

| Feature | Direct Condensation Polymerization | Azeotropic Dehydration Condensation | Ring-Opening Polymerization (ROP) |

| Starting Material | Lactic Acid | Lactic Acid | Lactide (from Lactic Acid) |

| Process Complexity | Low | Moderate | High (two-step process) |

| Byproducts | Water | Water (removed with solvent) | None |

| Achievable Mw ( g/mol ) | < 50,000 | High | > 100,000 [1] |

| Mw Distribution | Broad | Moderate | Narrow |

| Stereocontrol | Difficult | Difficult | Excellent |

| Industrial Viability | Limited | Low (due to solvent use) | High (dominant method) |

Conclusion: A Future Built on Sustainable Chemistry

The journey of polylactic acid from its initial discovery to its current status as a leading bioplastic is a compelling narrative of scientific perseverance and ingenuity. The evolution of its synthesis, from the simple but limited direct condensation to the sophisticated and highly controlled ring-opening polymerization, has been driven by the relentless pursuit of higher molecular weights, improved properties, and greater economic viability. As the demand for sustainable materials continues to grow, further research into novel catalysts, more efficient polymerization processes, and the development of PLA-based composites and blends will undoubtedly continue to expand the applications of this remarkable polymer, solidifying its role in a more circular and sustainable economy.

References

-

Overview of Polylactic Acid. (2022, July 20). Encyclopedia.pub. Retrieved from [Link]

-

Materials shaping the future: Polymerised Lactic Acid (PLA). (2024, June 4). Ecoware. Retrieved from [Link]

-

Polylactic Acid (PLA) Plastic. (n.d.). WhiteClouds. Retrieved from [Link]

-

The origin of PLA and its importance in 3d printing. (2023, June 25). SUNLU. Retrieved from [Link]

-

Polylactide Perspectives in Biomedicine: From Novel Synthesis to the Application Performance. (n.d.). PMC - NIH. Retrieved from [Link]

-

Azeotropic dehydrative (solution) polycondensation of lactic acid to polylactic acid (PLA): A in-depth review of an overlooked method for manufacturing PLA. (2023, April 28). Taylor & Francis. Retrieved from [Link]

-

Polylactic Acid or Polylactide (PLA). (n.d.). Bioplastics News. Retrieved from [Link]

-

Literature Review: Ring Opening Polymerization of Polylactide. (n.d.). Jetir.Org. Retrieved from [Link]

-

Polylactic Acid (PLA). (n.d.). plaleaves. Retrieved from [Link]

-

Ring Opening Polymerization of Lactide for The synthesis of Poly (Lactic Acid). (2006, March 2). Chemistry | Illinois. Retrieved from [Link]

-

Synthesis and Modeling of Poly(L-lactic acid) via Polycondensation of L-Lactic Acid. (n.d.). NIH. Retrieved from [Link]

-

Are Well Performing Catalysts for the Ring Opening Polymerization of l-Lactide under Mild Laboratory Conditions Suitable for the Industrial Process? The Case of New Highly Active Zn(II) Catalysts. (2022, June 8). ACS Publications. Retrieved from [Link]

-

Synthesis of Poly-Lactic Acid by Ring Open Polymerization from Beer Spent Grain for Drug Delivery. (2024, February 8). MDPI. Retrieved from [Link]

-

Ring-Opening Polymerization of L-Lactide Catalyzed by Potassium-Based Complexes: Mechanistic Studies. (2022, July 23). MDPI. Retrieved from [Link]

-

Synthesis and Characterizations of Poly (Lactic Acid) by Ring-Opening Polymerization for Biomedical Applications. (n.d.). Aidic. Retrieved from [Link]

-

Ring-Opening Polymerization of Lactides Catalyzed by Natural Amino-Acid Based Zinc Catalysts. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Preparation of polylactide by ring-opening polymerisation of lactide. (2010, September 15). OAM-RC. Retrieved from [Link]

-

Ring-Opening Polymerization of rac-Lactide Catalyzed by Octahedral Nickel Carboxylate Complexes. (n.d.). MDPI. Retrieved from [Link]

-

PLA-Based Biodegradable Polymer from Synthesis to the Application. (2026, January 2). MDPI. Retrieved from [Link]

-